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Compound of Interest

Compound Name: Cyclo(Tyr-Val)

Cat. No.: B8070012

Introduction

Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide belonging to the 2,5-
diketopiperazine (DKP) class of compounds. DKPs are naturally occurring secondary
metabolites produced by a wide range of organisms, including bacteria, fungi, and marine
invertebrates. These molecules are recognized for their diverse biological activities and rigid
conformational structures, making them attractive scaffolds in drug discovery. Cyclo(Tyr-Val)
has the molecular formula C14H1sN203 and a molecular weight of 262.3 g/mol .[1] Accurate and
robust analytical methods are crucial for its identification, quantification, and characterization in
various matrices. These application notes provide detailed protocols for the analysis of
Cyclo(Tyr-Val) using modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(Tyr-Val) is presented in Table 1.
This information is essential for sample preparation and the development of analytical
methods.
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Property Value Reference
CAS Number 21754-25-6 [1][2]
Molecular Formula C14H18N203 [1][2]
Molecular Weight 262.30 g/mol [11[2]
Appearance White solid/powder [2]

Purity (Typical) >95% by HPLC [1]

N Soluble in DMSO, DMF,
Solubility [1]
Methanol, Ethanol

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment and Quantification

Reverse-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of Cyclo(Tyr-
Val) and for its quantification in various samples. The method separates compounds based on
their hydrophobicity.

Experimental Workflow for HPLC Analysis

Click to download full resolution via product page

Caption: General workflow for the HPLC analysis of Cyclo(Tyr-Val).
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Protocol 1: RP-HPLC Method

This protocol is a general method suitable for the purity determination of Cyclo(Tyr-Val).

e Instrumentation: A standard HPLC system equipped with a pump, autosampler, column
oven, and a Diode Array Detector (DAD) or UV detector.

e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pum particle size).
» Mobile Phase:

o A: 0.1% Trifluoroacetic acid (TFA) in Water

o B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
o Gradient:

0-2 min: 10% B

o

2-12 min: 10% to 90% B

[¢]

12-15 min: 90% B

[¢]

15-16 min: 90% to 10% B

[e]

o

16-20 min: 10% B (Re-equilibration)
e Flow Rate: 1.0 mL/min

e Column Temperature: 25 °C

o Detection: UV at 210 nm and 280 nm.
e Injection Volume: 10 pL

o Sample Preparation: Dissolve the sample in the initial mobile phase composition or DMSO to
a concentration of approximately 1 mg/mL. Filter through a 0.22 pum syringe filter before
injection.
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Data Presentation: HPLC Parameters

Parameter Condition

Column C18 (250 mm x 4.6 mm, 5 pm)
Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Flow Rate 1.0 mL/min

Detection Wavelength 210 nm, 280 nm

Column Temperature 25°C

Injection Volume 10 pyL

Mass Spectrometry (MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the
molecular weight and elucidating the structure of Cyclo(Tyr-Val) through fragmentation
analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is designed for the structural confirmation of Cyclo(Tyr-Val).

e LC System: An UHPLC or HPLC system coupled to a mass spectrometer. The HPLC
conditions can be similar to those described in Protocol 1, often with shorter run times for
faster analysis. Formic acid (0.1%) can be used as a mobile phase additive instead of TFA
for better MS sensitivity.

e Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument.

¢ lonization Mode: Electrospray lonization (ESI) in positive mode.
e MS Scan Mode:

o Full Scan (MS1): Scan from m/z 100 to 500 to detect the protonated molecular ion [M+H]*.
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o Tandem MS (MS/MS or MS2): Isolate the precursor ion (m/z 263.1) and subject it to
collision-induced dissociation (CID) to generate fragment ions.

o Sample Preparation: Prepare a dilute solution (e.g., 1-10 pg/mL) in methanol or
acetonitrile/water (50:50).

Expected Mass Spectrometry Data

The expected mass and major fragment ions for Cyclo(Tyr-Val) are summarized in Table 2.
The fragmentation of cyclic dipeptides typically involves the cleavage of the diketopiperazine
ring and subsequent fragmentation of the amino acid side chains.

lon Type Calculated m/z Description
[M+H]* 263.1390 Protonated molecular ion
Loss of the valine side chain
Fragment 1 ~194 o
as an imine
Cleavage of the
Fragment 2 ~156 ) ) o
diketopiperazine ring
Tyrosine immonium ion
Fragment 3 107.0497 o
(tropylium ion)
Fragment 4 72.0813 Valine immonium ion

Proposed Fragmentation Pathway

[ Cyclo(Tyr-Val) ]
[M+H]*
l m/z = 263.1 J

oss of Val side chain  Ring Cleava Side Chain Cleavage ide Chain Cleavage
Fragment 1 Fragment 2 Tyr Immonium lon Val Immonium lon
m/z = 194 m/z = 156 m/z = 107.0 m/z=72.1
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Caption: Proposed MS/MS fragmentation of Cyclo(Tyr-Val).

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Definitive Structural Elucidation

NMR spectroscopy is the most definitive method for the structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework.

Protocol 3: NMR Analysis

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e Sample Preparation: Dissolve approximately 5-10 mg of Cyclo(Tyr-Val) in 0.6 mL of a
deuterated solvent, such as DMSO-de or Methanol-da.

o Experiments:
o H NMR: To identify all proton environments.
o 13C NMR: To identify all carbon environments.

o 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons
for unambiguous signal assignment.

Expected NMR Spectral Data

The following table summarizes the expected chemical shifts for Cyclo(Tyr-Val) in DMSO-ds.
Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
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Atom Position (Tyr) 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
a-CH ~4.0-4.2 ~55-57

B-CH: ~2.8-3.1 ~36-38

Aromatic CH (2,6) ~6.9-7.1 ~130-131

Aromatic CH (3,5) ~6.6-6.8 ~115-116

Aromatic C-OH - ~156-157

Aromatic C-ipso - ~127-129

Carbonyl C=0 - ~166-168

Atom Position (Val) 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
a-CH ~3.8-4.0 ~58-60

3-CH ~2.0-2.2 ~29-31

y-CHs ~0.8-1.0 ~18-20

Carbonyl C=0 - ~167-169

X-ray Crystallography for Three-Dimensional
Structure

While no specific crystal structure for Cyclo(Tyr-Val) is readily available in public databases, X-
ray crystallography remains the gold standard for determining the precise three-dimensional
arrangement of atoms in a molecule. The protocol for a related compound, Cyclo(Tyr-Pro), can
serve as a reference. The general process involves growing high-quality single crystals of the
compound and analyzing the diffraction pattern of X-rays passed through the crystal. This
technique would definitively establish the conformation of the diketopiperazine ring and the
orientation of the amino acid side chains.

Biological Context: Quorum Sensing Inhibition

Diketopiperazines are known to interfere with bacterial communication systems, a process
known as quorum sensing (QS).[3] In many pathogenic bacteria, QS regulates the expression
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of virulence factors and biofilm formation. By acting as antagonists to QS signaling molecules
(e.g., N-acyl-homoserine lactones or AHLs in Gram-negative bacteria), DKPs can inhibit these
pathogenic processes. While the specific activity of Cyclo(Tyr-Val) as a QS inhibitor is not
extensively documented, its structural class is well-implicated in this mechanism.

Generalized Quorum Sensing Inhibition Pathway
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Caption: Generalized mechanism of quorum sensing and its inhibition by diketopiperazines
(DKPs).

Disclaimer: This document is intended for research and informational purposes only. The
protocols provided are general guidelines and may require optimization for specific applications
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and instrumentation. Always follow appropriate laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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